molecular formula C14H15NO B081581 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 13815-69-5

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B081581
CAS No.: 13815-69-5
M. Wt: 213.27 g/mol
InChI Key: NAKAGIJKYRVETG-UHFFFAOYSA-N
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Description

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring.

Chemical Reactions Analysis

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with selenium dioxide can yield 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .

Mechanism of Action

The mechanism of action of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as the CREB-binding protein . This interaction can modulate various cellular pathways, leading to its observed biological effects. The specific pathways and molecular targets involved may vary depending on the derivative and the biological context.

Comparison with Similar Compounds

Similar compounds to 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole include other carbazole derivatives such as 1,2,3,4-tetrahydro-9H-carbazole and 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2,4,6,8H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKAGIJKYRVETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(CCCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298159
Record name 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13815-69-5
Record name NSC121197
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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